molecular formula C8H8F3N B1475177 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine CAS No. 1565357-72-3

2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B1475177
CAS No.: 1565357-72-3
M. Wt: 175.15 g/mol
InChI Key: ROMKUIKHSCYCPY-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Electronics

The compound 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine and its derivatives have shown promise in the field of organic electronics. For instance, the novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer have been utilized as hole-injecting/hole-transporting layers in organic light-emitting devices. These materials, due to the incorporation of electron-withdrawing fluorinated substituents, exhibit improved device performance. The modified arylamine moiety contributes to a balanced charge carrier injection in devices, leading to enhanced efficiency and luminance in organic light-emitting diodes (Li et al., 2012).

Applications in Chemical Synthesis

The compound has relevance in chemical synthesis as well, particularly in the development of novel polyimides. A study by Zhang et al. (2010) discussed the synthesis of novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer. These polyimides demonstrated exceptional organosolubility, optical transparency, and thermal stability, making them suitable for various industrial applications such as in the creation of strong, flexible films with low dielectric constants (Zhang et al., 2010).

Applications in Fluorescence-Based Detection

Furthermore, derivatives of this compound have been applied in fluorescence-based detection methods. Jeon et al. (2020) described the use of amine-reactive dyes derived from this compound in the fluorogenic detection and labeling of amines, amino acids, and proteins. These compounds exhibit significant changes in emission maxima and intensity upon conjugation with target molecules, enabling fast and selective detection and labeling in various contexts, including food spoilage detection and protein staining in electrophoretic gels or living cells (Jeon et al., 2020).

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMKUIKHSCYCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
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2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
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2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
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2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.